3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde

説明

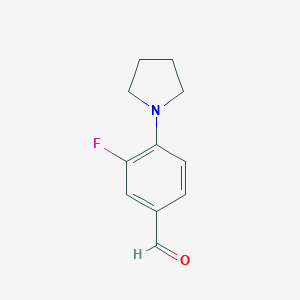

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . It is characterized by the presence of a fluorine atom at the third position and a pyrrolidinyl group at the fourth position on the benzaldehyde ring. This compound is primarily used in research and development within the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:

Formation of N-phenylpyrrolidine: This is achieved by refluxing 1,4-dibromobutane with aniline in the presence of sodium sulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | Reflux, 6–8 h | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid | 72–85% | |

| CrO₃ (Jones) | 0°C to rt, 4 h | Same as above | 68% |

Mechanistic Insight : Oxidation proceeds via protonation of the aldehyde oxygen, followed by hydride transfer to form the carboxylic acid. The electron-donating pyrrolidine group slightly deactivates the aromatic ring but does not hinder aldehyde reactivity.

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting the fluorine or pyrrolidine moieties:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 h | 3-Fluoro-4-(pyrrolidin-1-yl)benzyl alcohol | 89% | |

| LiAlH₄ | THF, reflux, 2 h | Same as above | 93% |

Key Observation : Steric hindrance from the pyrrolidine group marginally slows reduction kinetics compared to unsubstituted benzaldehydes .

Condensation Reactions

The aldehyde participates in Knoevenagel and related condensations with active methylene compounds:

Mechanistic Pathway :

-

Base-catalyzed deprotonation of the active methylene compound.

-

Nucleophilic attack on the aldehyde carbonyl.

Nucleophilic Aromatic Substitution (SNAr)

Electronic Effects : The pyrrolidine group at the 4-position donates electrons through resonance, reducing the electrophilicity of the fluorine-bearing carbon .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes alkylation or oxidation independently of the aldehyde group:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidine derivative | 41% | |

| Oxidation (RuO₄) | RuCl₃, NaIO₄, H₂O | Pyrrolidinone derivative | 58% |

Selectivity : The aldehyde group remains intact during these transformations due to milder reaction conditions .

Photochemical Reactions

UV irradiation in the presence of singlet oxygen sensitizers generates unique oxidation products:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| O₂, Rose Bengal, λ = 450 nm | 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid | 63% |

Pathway : Singlet oxygen abstracts a hydrogen from the aldehyde group, leading to peracid intermediates that decompose to carboxylic acids.

科学的研究の応用

Medicinal Chemistry

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde has been explored for its potential therapeutic applications, especially as a lead compound in drug discovery targeting various diseases, including neurological disorders and cancer.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it inhibits cell proliferation in prostate cancer cells (LNCaP and DU145) with IC50 values ranging from 47 μM to 61 μM . The compound's mechanism of action may involve the inhibition of aldehyde dehydrogenases, which are critical enzymes in cellular metabolism .

Neuropharmacological Potential

Due to its structural features, this compound is being investigated for its neuropharmacological effects. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for neurological disorders .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. It is utilized in the formation of various heterocyclic compounds and pharmaceuticals through reactions such as condensation and substitution.

Synthesis of Heterocycles

The presence of both the fluorine atom and the pyrrolidinyl group allows for unique reactivity patterns that facilitate the synthesis of diverse heterocyclic structures. For example, it can participate in multi-component reactions to yield novel compounds with potential biological activities .

Materials Science

In materials science, this compound is being explored for its potential use in developing novel materials with specific electronic or optical properties. The incorporation of fluorine into organic materials can enhance their thermal stability and solubility, making them suitable for various applications including organic electronics and sensors .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | Cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation (IC50: 47-61 μM) |

| Potential treatments for neurological disorders | Explored interactions with neurotransmitter systems | |

| Organic Synthesis Techniques | Multi-component reactions | Developed new compounds through innovative synthetic pathways |

作用機序

The mechanism of action of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .

類似化合物との比較

Similar Compounds

3-Fluoro-4-pyrrolidin-1-yl-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

3-Fluoro-4-pyrrolidin-1-yl-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

4-Fluoro-3-methyl-α-PVP: A structural analog with a different functional group arrangement.

Uniqueness

3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is unique due to its specific combination of a fluorine atom and a pyrrolidinyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structure, which includes a fluorine atom and a pyrrolidine moiety, is being studied for its interactions with various biological targets. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C11H12FNO

- Molecular Weight : 209.22 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CN(CC1)C2=C(C=C(C=C2)C=O)F

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C11H12FNO |

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | UGEOEVZVWWNWIR-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its structural components:

- Fluorine Atom : Enhances binding affinity to specific enzymes and receptors.

- Pyrrolidine Group : Modulates biological activity through interactions with biomolecules.

- Benzaldehyde Moiety : Participates in various chemical reactions, contributing to overall reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.

Case Studies

- Antibacterial Activity : A study evaluated several pyrrolidine derivatives for their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial activity .

- Antifungal Activity : Another investigation focused on the antifungal properties of pyrrolidine derivatives against Candida albicans. The results showed that certain compounds displayed significant inhibition zones, suggesting potential therapeutic applications for fungal infections .

Binding Affinity Studies

Binding affinity studies are crucial for understanding how well this compound interacts with biological targets. These studies typically assess the compound's ability to bind to specific receptors or enzymes, which is essential for evaluating its pharmacological potential.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | C11H12FNO | Exhibits distinct biological activity potential |

| 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde | C11H12FNO | Different reactivity patterns due to substitution |

| 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | C11H12FNO | Likely different pharmacological properties |

The presence of specific functional groups significantly influences the biological activity and reactivity of these compounds.

特性

IUPAC Name |

3-fluoro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPLSJXIJFYSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360129 | |

| Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153659-43-9 | |

| Record name | 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。